molecular formula C18H21Cl2NO4S B2656148 2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide CAS No. 1795434-91-1

2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2656148
CAS No.: 1795434-91-1
M. Wt: 418.33
InChI Key: USTNIZOXVYOWTG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in chemical and pharmaceutical research. This compound features a complex molecular architecture that combines a 2,4-dichloro-5-methylbenzenesulfonamide group with a substituted ethyl chain terminating in a p-tolyl ring and a hydroxyethoxy moiety. The presence of the sulfonamide functional group is a key structural motif found in a wide range of biologically active molecules and approved pharmaceuticals, often contributing to target binding and pharmacokinetic properties . Compounds within the sulfonamide class have been investigated for various therapeutic areas, and the specific pattern of substituents on this molecule may be explored for its potential in modulating specific biological targets . The integration of a polar hydroxyethoxy chain suggests potential for altered solubility and could be a point for further chemical modification. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly in the development of more complex molecules for screening campaigns. It is also suitable for foundational studies in assay development, structure-activity relationship (SAR) analysis, and investigating mechanisms of action relevant to various disease pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2,4-dichloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO4S/c1-12-3-5-14(6-4-12)17(25-8-7-22)11-21-26(23,24)18-9-13(2)15(19)10-16(18)20/h3-6,9-10,17,21-22H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTNIZOXVYOWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under mild heating.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives with varied functional groups.

Scientific Research Applications

2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy and p-tolyl groups may enhance the compound’s binding affinity and specificity, leading to selective modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The acryloyl-linked analogs (Compounds 6–8, ) demonstrate anticancer and antioxidant properties, likely due to their extended conjugated systems enhancing interaction with cellular targets.
  • The glyburide-related compound () highlights the role of sulfonamides in diabetes therapeutics, emphasizing how methoxy and chloro substitutions influence enzyme inhibition.

Hydrophilicity vs. Hydrophobicity: The target compound’s hydroxyethoxy group improves water solubility compared to purely aromatic analogs (e.g., phenylethyl or indolyl derivatives ).

Synthetic Pathways :

  • Similar compounds (e.g., ) are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) or sulfonylation of amines, suggesting the target compound may follow analogous routes .

Biological Activity

2,4-Dichloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-methylbenzenesulfonamide is a complex organic compound with notable structural features, including dichloro, hydroxyethoxy, p-tolyl, and sulfonamide groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

  • IUPAC Name : 2,4-dichloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methylbenzenesulfonamide
  • Molecular Formula : C18H21Cl2N04S
  • CAS Number : 1795434-91-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can inhibit enzyme activity, while the hydroxyethoxy and p-tolyl groups enhance binding affinity and specificity. This selective modulation of biological pathways makes it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential antibacterial and antifungal activities. Studies have shown that similar compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate synthesis.

Enzyme Inhibition Studies

In enzymatic studies, this compound has been investigated as a biochemical probe. Its ability to selectively inhibit certain enzymes could be leveraged for therapeutic purposes. For instance:

  • Dihydropteroate Synthase Inhibition : The compound may act as a competitive inhibitor, blocking the active site of the enzyme.
  • Carbonic Anhydrase Activity : Preliminary studies suggest potential inhibitory effects on carbonic anhydrase, which plays a role in various physiological processes.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of benzenesulfonamides exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's structural features may enhance its efficacy against these pathogens.
  • Anticancer Potential : Another investigation explored the compound's effects on cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition
2,4-Dichloro-5-methylbenzenesulfonamideLimited antimicrobial effectsNon-selective
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamideModerate antimicrobial effectsCompetitive inhibition

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